

The Chemical Architecture of Gentamicin B: A Technical Overview

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Compound of Interest

Compound Name: *Gentamicin B*

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This in-depth guide provides a comprehensive examination of the chemical structure of **Gentamicin B**, a minor but significant component of the gentamicin antibiotic complex. Produced by the fermentation of *Micromonospora purpurea* and *Micromonospora echinospora*, **Gentamicin B** is a member of the aminoglycoside class of antibiotics, which are crucial in the treatment of various bacterial infections.[1][2] This document will detail its molecular structure, physicochemical properties, and the experimental methodologies employed for its characterization.

Molecular Structure and Physicochemical Properties

Gentamicin B is an aminoglycoside antibiotic characterized by a central 2-deoxystreptamine ring glycosidically linked to two amino sugar moieties.[3] Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol.[4]

The chemical and physical properties of **Gentamicin B** are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical and formulation strategies.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₈ N ₄ O ₁₀	[4]
Molecular Weight	482.5 g/mol	[4]
CAS Number	36889-15-3	[4]
Synonyms	Betamicin, Gentamycin B, SCH-14342	[4]
Appearance	White to buff-colored powder	[1]
Solubility	Freely soluble in water	[1]
Hygroscopicity	Hygroscopic	[1]

Structural Elucidation: Experimental Methodologies

The determination of the intricate chemical structure of **Gentamicin B** has been accomplished through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in elucidating the connectivity and stereochemistry of the constituent rings of **Gentamicin B**. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Experimental Protocol (General):

- **Sample Preparation:** A solution of **Gentamicin B** is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 15% w/v.[5]
- **Internal Standard:** An internal reference standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added to the sample for accurate chemical shift referencing.[5]
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[2][3]

- **Spectral Analysis:** Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish proton-proton and proton-carbon correlations, allowing for the complete assignment of all signals and the determination of the molecule's connectivity.[6] Selective Total Correlation Spectroscopy (TOCSY) experiments can be used to assign specific spin systems within the sugar rings.[6]

Mass Spectrometry (MS)

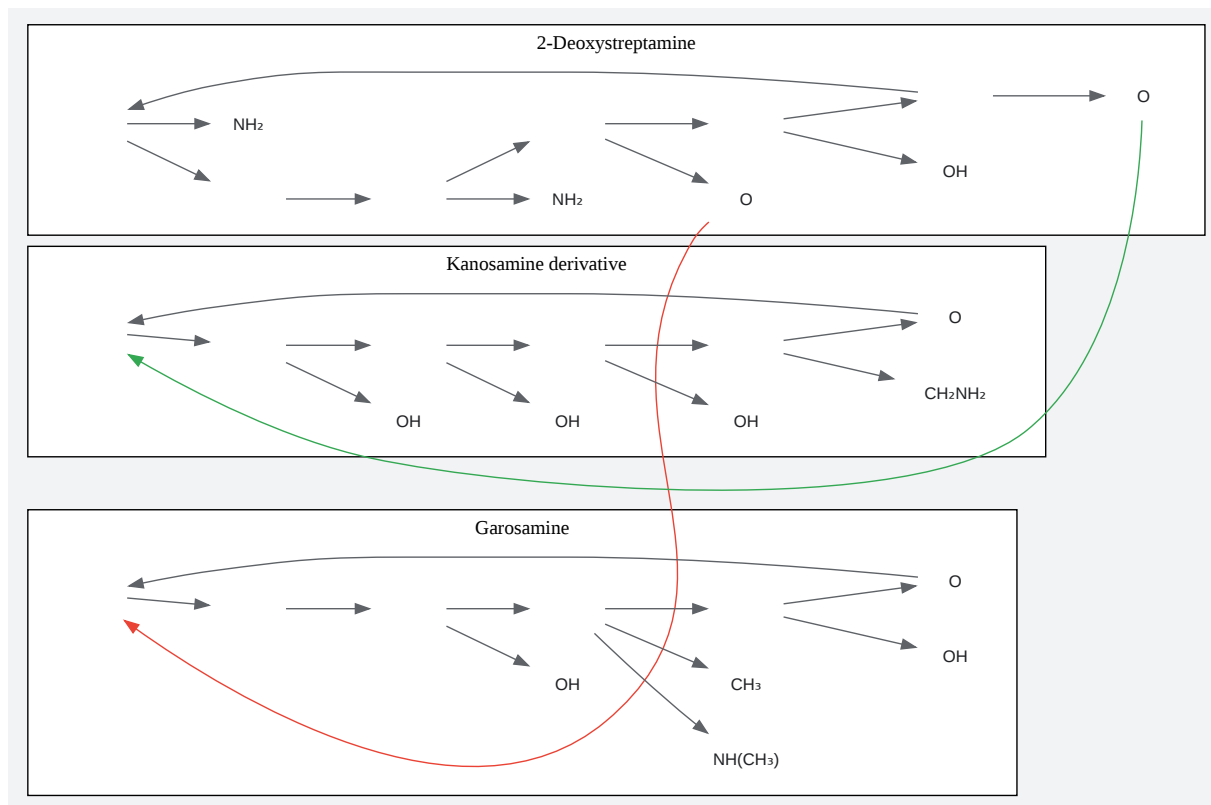
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **Gentamicin B**, further confirming its structure.

Experimental Protocol (General):

- **Ionization:** Due to the polar nature of aminoglycosides, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.[7]
- **Mass Analysis:** High-resolution mass spectrometers, such as ion trap or time-of-flight (TOF) analyzers, are used to determine the accurate mass of the protonated molecule $[M+H]^+$. [7]
- **Tandem Mass Spectrometry (MS/MS):** To gain structural insights, tandem MS (or MSⁿ) experiments are performed. The protonated molecule is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern, which often involves the cleavage of glycosidic bonds and loss of water and/or ammonia, is then analyzed to deduce the structure of the different components of the molecule.[8] A common fragmentation pathway for gentamicins is the elimination of the "C" ring.[8]

Visualizing the Chemical Structure of Gentamicin B

The following diagram illustrates the two-dimensional chemical structure of **Gentamicin B**, highlighting the arrangement of its constituent rings and functional groups.

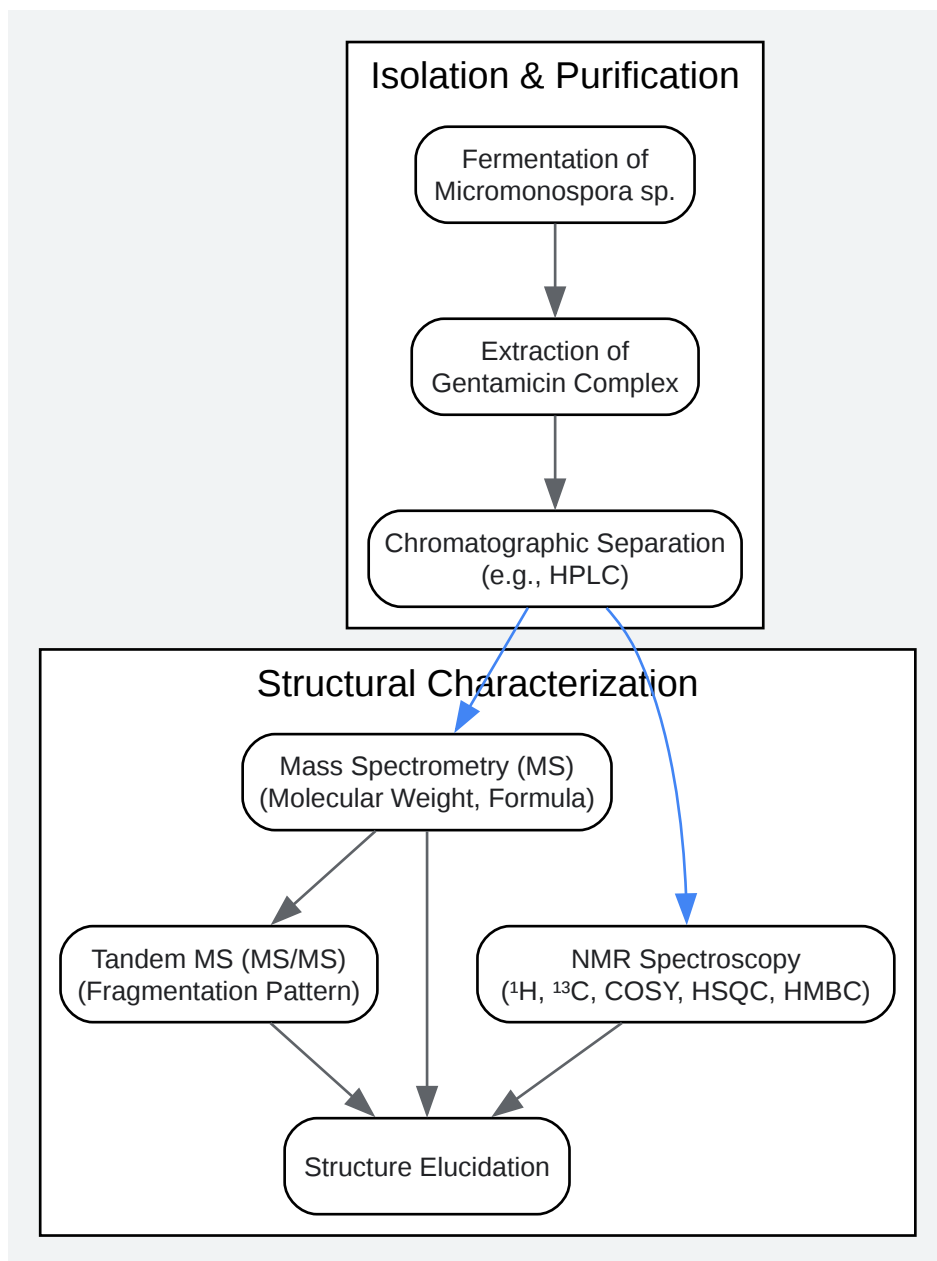


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Caption: 2D chemical structure of **Gentamicin B**.

Logical Workflow for Structural Analysis

The process of elucidating the structure of a complex natural product like **Gentamicin B** follows a logical and systematic workflow. This involves isolation, purification, and characterization using multiple analytical techniques.



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